molecular formula C6H13NO7S B14813578 (3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl hydrogen sulfite

(3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl hydrogen sulfite

Cat. No.: B14813578
M. Wt: 243.24 g/mol
InChI Key: RJNDHIKHLAMWHE-SVZMEOIVSA-N
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Description

Galactostatin Bisulfite is a compound known for its potent inhibitory activity against β-galactosidases It was first isolated from the culture broth of the bacterium Streptomyces lydicus

Preparation Methods

Synthetic Routes and Reaction Conditions

Galactostatin Bisulfite is typically synthesized through a series of steps involving adsorption, crystallization, and precipitation. The process begins with the adsorption of the compound on Dowex-50W × 8 (H+), followed by crystallization from the bisulfite adduct. The final step involves development on Dowex-2 × 8 (OH−) and precipitation with ethanol .

Industrial Production Methods

Industrial production of Galactostatin Bisulfite involves optimizing the culture conditions of Streptomyces lydicus to enhance the yield of the compound. This includes adjusting the medium composition and fermentation parameters to achieve higher concentrations of the inhibitor in the culture broth .

Chemical Reactions Analysis

Types of Reactions

Galactostatin Bisulfite undergoes various chemical reactions, including oxidation and reduction. The oxidation of Galactostatin results in the formation of 5-amino-5-deoxygalactonic-δ-lactam, while reduction leads to the production of 5-amino-1,5-dideoxygalactopyranose .

Common Reagents and Conditions

Major Products

Mechanism of Action

Galactostatin Bisulfite exerts its effects by binding to the active site of β-galactosidases, thereby inhibiting their enzymatic activity. This inhibition is competitive, meaning that Galactostatin Bisulfite competes with the natural substrate of the enzyme for binding to the active site. The compound’s structure, which mimics the transition state of the enzyme’s natural substrate, allows it to effectively block the enzyme’s activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H13NO7S

Molecular Weight

243.24 g/mol

IUPAC Name

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfite

InChI

InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)14-15(12)13/h2-11H,1H2,(H,12,13)/t2-,3+,4+,5-,6?/m1/s1

InChI Key

RJNDHIKHLAMWHE-SVZMEOIVSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(N1)OS(=O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(N1)OS(=O)O)O)O)O)O

Origin of Product

United States

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